

# 4-(Trifluoromethylthio)phenylacetic acid CAS number and identifiers

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## Compound of Interest

Compound Name: 4-(Trifluoromethylthio)phenylacetic acid

Cat. No.: B1586765

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An In-depth Technical Guide to **4-(Trifluoromethylthio)phenylacetic Acid**

## Introduction

**4-(Trifluoromethylthio)phenylacetic acid** is a specialized organic compound of significant interest to the fields of medicinal chemistry, drug development, and agrochemical synthesis. As a derivative of phenylacetic acid, a molecule with its own diverse biological roles and applications, the introduction of a trifluoromethylthio (-SCF<sub>3</sub>) group at the para position of the phenyl ring imparts unique and highly desirable properties.<sup>[1]</sup> The -SCF<sub>3</sub> group is a powerful modulator of physicochemical and biological characteristics, known to enhance lipophilicity, metabolic stability, and cell membrane permeability of parent molecules.<sup>[1]</sup> This guide provides a comprehensive technical overview of **4-(Trifluoromethylthio)phenylacetic acid**, covering its core identifiers, physicochemical properties, synthesis, applications, and safety protocols, designed for researchers and development professionals.

## Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and research documentation. **4-(Trifluoromethylthio)phenylacetic acid** is cataloged under several identifiers across chemical databases and suppliers.

## Core Identifiers

Identifier	Value	Source(s)
CAS Number	243977-23-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-{4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid	<a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	236.21 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	C1=CC(=CC=C1CC(=O)O)SC(F)(F)F	<a href="#">[3]</a>
InChI Key	BFDKCZMYQOSTJG-UHFFFAOYSA-N	<a href="#">[3]</a>
MDL Number	MFCD00236351	<a href="#">[2]</a>
PubChem CID	2777902	<a href="#">[5]</a>

## Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and behavior in experimental settings. The data below is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Appearance	White to off-white solid	<a href="#">[4]</a>
Melting Point	114-118 °C	<a href="#">[4]</a>
Boiling Point	252.2 ± 40.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.44 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	4.05 ± 0.10 (Predicted)	<a href="#">[4]</a>
Purity	Typically available at ≥97% or ≥98%	<a href="#">[2]</a> <a href="#">[3]</a>

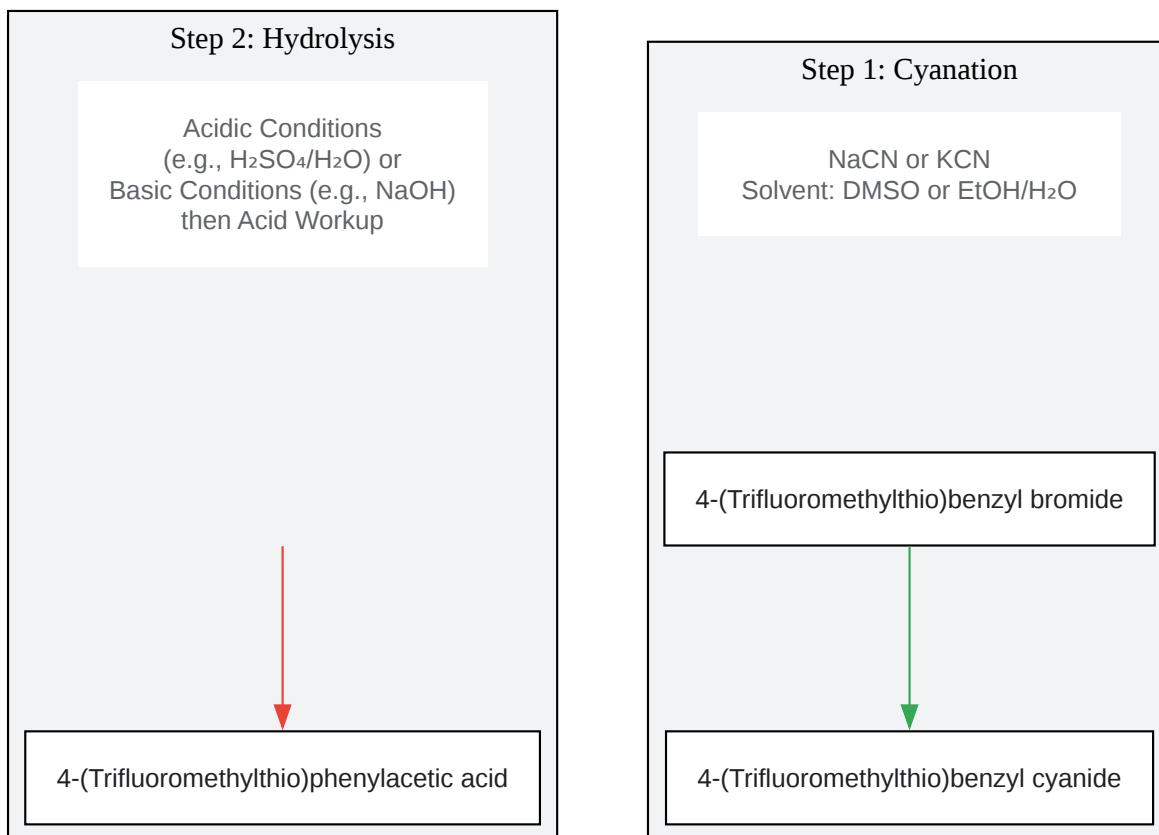
## Synthesis and Chemical Reactivity

The synthesis of substituted phenylacetic acids often involves multi-step pathways. While specific proprietary methods may vary, a general and logical synthetic route can be constructed based on established organic chemistry principles, such as the hydrolysis of a corresponding benzyl cyanide or cross-coupling reactions.

A common strategy for preparing phenylacetic acids is the hydrolysis of benzyl cyanides.<sup>[6]</sup> For the target molecule, this would involve the synthesis of 4-(trifluoromethylthio)benzyl cyanide as a key intermediate.

## Illustrative Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from the commercially available 4-(Trifluoromethylthio)benzyl bromide.



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Caption: A representative synthetic pathway for **4-(Trifluoromethylthio)phenylacetic acid**.

Causality in Synthesis:

- Cyanation: The first step involves a nucleophilic substitution where the cyanide ion ( $\text{CN}^-$ ) displaces the bromide from the benzylic position. This is a standard and efficient method for creating the carbon-carbon bond necessary for the eventual carboxylic acid group.
- Hydrolysis: The nitrile group ( $-\text{C}\equiv\text{N}$ ) of the benzyl cyanide intermediate is then hydrolyzed under either strong acidic or basic conditions. This reaction breaks the triple bond, converting the nitrile into a carboxylic acid ( $-\text{COOH}$ ) and liberating ammonia or an ammonium salt, yielding the final product.[6]

## Applications in Research and Drug Development

The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[7] The trifluoromethylthio ( $-\text{SCF}_3$ ) group, in particular, is valued for its unique electronic and steric properties.

- Modulation of Lipophilicity: The  $-\text{SCF}_3$  group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance its oral bioavailability.[1]
- Metabolic Stability: This functional group can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl or methoxy group) with the more robust  $-\text{SCF}_3$  group, the half-life of a drug candidate can be extended.[1]
- Receptor Binding Affinity: The strong electron-withdrawing nature of the  $-\text{SCF}_3$  group can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to improved binding affinity and potency.[1]

As a building block, **4-(Trifluoromethylthio)phenylacetic acid** provides a scaffold that combines the phenylacetic acid moiety—found in various therapeutic agents like non-steroidal anti-inflammatory drugs (NSAIDs)—with the benefits of the  $-\text{SCF}_3$  group.[8][9] It is therefore a valuable intermediate for synthesizing novel drug candidates in areas such as inflammation, oncology, and infectious diseases.[1][10]

## Spectroscopic Data

Structural confirmation of **4-(Trifluoromethylthio)phenylacetic acid** is typically achieved through standard spectroscopic methods. Publicly accessible databases and chemical suppliers often provide reference spectra.

- Nuclear Magnetic Resonance (NMR): Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data are available for this compound, allowing for the unambiguous assignment of protons and carbons in the structure.[11]
- Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.[11][12]
- Mass Spectrometry (MS): Mass spectrometry data provides the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[11]

## Safety, Handling, and Storage

Proper handling and storage are essential when working with any laboratory chemical. The following information is synthesized from available Safety Data Sheets (SDS).

## Hazard Identification and Precautionary Measures

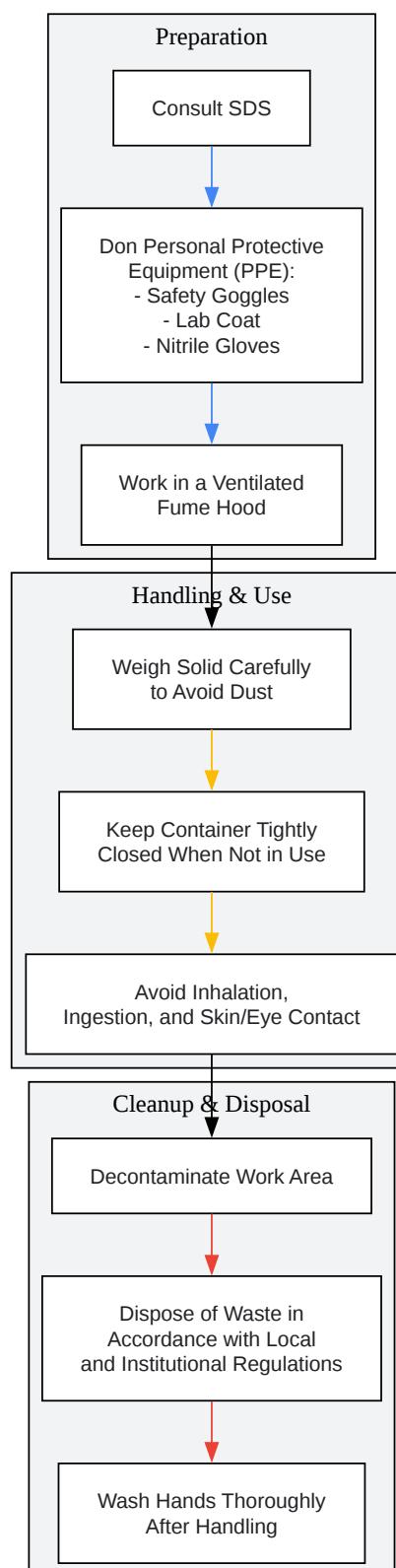
Based on GHS classifications, this compound is considered an irritant.[4][5]

Hazard Class	Hazard Statement	Source(s)
Skin Irritation	H315: Causes skin irritation	[13][14]
Eye Irritation	H319: Causes serious eye irritation	[13][14]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	[13][14]

Precautionary Category	Statement Code	Statement Text	Source(s)
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
P280		Wear protective gloves/protective clothing/eye protection/face protection.	<a href="#">[13]</a> <a href="#">[15]</a>
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	<a href="#">[13]</a> <a href="#">[15]</a>
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[13]</a> <a href="#">[15]</a>
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.	<a href="#">[14]</a> <a href="#">[15]</a>
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.	<a href="#">[14]</a> <a href="#">[15]</a>

## Experimental Workflow: Safe Handling Protocol

The following diagram outlines the critical steps for safely handling **4-(Trifluoromethylthio)phenylacetic acid** in a laboratory setting.

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Caption: Standard laboratory workflow for handling chemical irritants.

Storage Recommendations: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[4][14][15]</sup> Some suppliers recommend storage at 2-8°C under a nitrogen atmosphere to ensure long-term stability.<sup>[4]</sup>

## Conclusion

**4-(Trifluoromethylthio)phenylacetic acid** is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of a phenylacetic acid core and a trifluoromethylthio group offers a strategic advantage for modulating the properties of lead compounds. A thorough understanding of its chemical identifiers, physical properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.

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